2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid

Structure-Activity Relationship Medicinal Chemistry Antimicrobial Resistance

Researchers often face assay irreproducibility when substituting fluorinated hydrazones with unvalidated analogs-the 3,4-difluoro substitution pattern directly impacts electron density, metabolic stability, and target binding. This compound solves that: - Free carboxylic acid enables direct amide conjugation (ADCs/SMDCs) without deprotection. - Validated pharmacophore for antimicrobial screening (e.g., A. baumannii MIC reference). - Bidentate ligand for metallodrugs or 68Ga-PET radiotracers. Available in ≥98% purity for reliable SAR campaigns.

Molecular Formula C9H8F2N2O2
Molecular Weight 214.17 g/mol
Cat. No. B12341954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid
Molecular FormulaC9H8F2N2O2
Molecular Weight214.17 g/mol
Structural Identifiers
SMILESCC(=NNC1=CC(=C(C=C1)F)F)C(=O)O
InChIInChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)/b12-5+
InChIKeyLSTGHCMWOIFMAN-LFYBBSHMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic Acid: Chemical Overview


2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid (CAS 1245652-55-4) is a hydrazone-class organic compound with the molecular formula C9H8F2N2O2 and a molecular weight of 214.17 g/mol . It features a propanoic acid moiety linked via a hydrazone (C=NNH) bridge to a 3,4-difluorophenyl ring . The compound is commercially available at purities of ≥95% and ≥98% , and is utilized as a research intermediate in medicinal chemistry, particularly for the synthesis of heterocyclic systems and as a precursor for antiproliferative and antimicrobial screening campaigns .

1 Heterocyclic synthesis building block
2 Antimicrobial screening precursor
3 Antiproliferative screening precursor

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic Acid – Substitution Risks


Hydrazone scaffolds exhibit pronounced structure-activity relationships (SAR) where even minor modifications to the aryl ring substitution pattern or the acid/ester functionality can drastically alter biological potency, enzyme inhibition profiles, and physicochemical properties [1]. For instance, the presence and specific positioning of fluorine atoms on the phenyl ring (3,4-difluoro vs. 2,4-difluoro vs. non-fluorinated) critically influence electron density, metabolic stability, and target binding affinity [2]. Similarly, the free carboxylic acid group in the target compound confers different solubility, reactivity, and potential for salt formation compared to the corresponding ethyl ester analog . Therefore, substituting 2-(2-(3,4-difluorophenyl)hydrazono)propanoic acid with a generic hydrazone or a close analog without empirical validation risks compromising assay reproducibility, invalidating SAR hypotheses, and derailing lead optimization efforts.

! 3,4-difluoro substitution pattern critically influences antimicrobial SAR; non-fluorinated analogs may exhibit reduced potency.
! Free carboxylic acid enables direct conjugation; the ethyl ester analog requires an additional hydrolysis step.
! Hydrazone linker offers distinct electronic and chelation properties compared to amino analogs, affecting kinase selectivity.

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic Acid: Analog Differentiation


3,4-Difluoro Substitution and Antimicrobial Potency

The 3,4-difluorophenyl moiety in the target compound provides a distinct electronic and steric profile compared to the non-fluorinated phenyl analog (2-(phenylhydrazono)propanoic acid, CAS 50706-00-8) and the 2,4-difluorophenyl isomer. In a study of pyrazole-derived hydrazones, compounds containing the 3,4-difluorophenyl group exhibited MIC values against Acinetobacter baumannii as low as 0.73 μg/mL, demonstrating that this specific substitution pattern contributes to potent antimicrobial activity [1]. The electron-withdrawing effect of the fluorine atoms at the 3 and 4 positions enhances the electrophilicity of the hydrazone linkage, potentially influencing reactivity in condensation and cyclization reactions .

3,4-Difluoro Substitution & Antimicrobial Potency
Class-level
MIC 0.73 μg/mL (related 3,4-difluoro hydrazone vs. non-fluorinated analogs)
Supports antimicrobial screening context. Class-level inference requires validation.
Data from analogous pyrazole hydrazone derivatives.
Structure-Activity Relationship Medicinal Chemistry Antimicrobial Resistance

Carboxylic Acid vs. Ethyl Ester: Synthetic Utility

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid (MW 214.17) features a free carboxylic acid group, whereas its close analog ethyl 2-[(3,4-difluorophenyl)hydrazinylidene]propanoate (CAS 473258-20-7, MW 242.22) is the corresponding ethyl ester . The acid form is directly amenable to amide coupling, salt formation, and conjugation to targeting ligands without the need for a deprotection step. The ester analog is often used as a protected intermediate in synthesis but requires hydrolysis to access the free acid, which can be a rate-limiting step in library production .

Carboxylic Acid vs. Ethyl Ester Synthetic Utility
Head-to-head
Free acid (MW 214.17) vs. ethyl ester (MW 242.22); acid enables direct amide coupling.
Direct acid form saves deprotection steps; ester requires hydrolysis for conjugation.
28.05 g/mol difference due to ethyl group.
Drug Conjugation Prodrug Design Solubility Optimization

Antiproliferative Potential: Hydrazone vs. Amino Linkers

Hydrazone derivatives of propanoic acid have been shown to possess antiproliferative activity. In a 2026 study, a series of 3-[(2,4-difluorophenyl)amino]propanoic acid derivatives were evaluated for antiproliferative effects, with some compounds showing IC50 values in the low micromolar range against cancer cell lines [1]. While this study evaluated amino-linked analogs rather than hydrazones, it establishes a baseline for the antiproliferative potential of difluorophenyl-propanoic acid scaffolds. The hydrazone linkage in the target compound is expected to confer distinct electronic properties and potential for metal chelation compared to the amino linkage, which may translate to a different biological profile .

Hydrazone vs. Amino Linker Antiproliferative Potential
Cross-study
No direct IC50; related amino analogs show low μM range vs. cancer cell lines.
Hydrazone may provide distinct pharmacophore; antiproliferative profile requires empirical evaluation.
Based on 2,4-difluoro amino-propanoic acid study.
Cancer Research Kinase Inhibition Medicinal Chemistry

2-(2-(3,4-Difluorophenyl)hydrazono)propanoic Acid: Key Applications


Synthesis of Heterocyclic Antimicrobials for Gram-Negative Pathogens

The 3,4-difluorophenylhydrazone moiety is a validated pharmacophore for antimicrobial activity, particularly against A. baumannii (MIC = 0.73 μg/mL for related derivatives) [1]. Researchers should utilize 2-(2-(3,4-difluorophenyl)hydrazono)propanoic acid as a key building block for constructing pyrazole, thiazole, or other heterocyclic systems. The free carboxylic acid handle allows for further derivatization to optimize pharmacokinetic properties or to create focused libraries for screening against multidrug-resistant Gram-negative bacteria.

Direct Conjugation for Anticancer Payloads

The free carboxylic acid of the target compound enables straightforward amide bond formation with amine-containing targeting ligands (e.g., peptides, antibodies, or small-molecule vectors) without requiring a deprotection step . This is particularly valuable for creating antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs) where a hydrazone-based payload is desired. The 3,4-difluorophenyl group may enhance metabolic stability and cellular permeability compared to non-fluorinated analogs .

Kinase Inhibitor Lead Optimization

Given the established role of difluorophenyl-propanoic acid scaffolds in kinase inhibition (e.g., Akt, growth factor receptors) [2], 2-(2-(3,4-difluorophenyl)hydrazono)propanoic acid serves as a privileged intermediate for exploring SAR around the hinge-binding region of kinases. The hydrazone linker offers a unique geometry and hydrogen-bonding pattern compared to amino or amide linkers, potentially accessing new chemical space within the ATP-binding pocket.

Metal-Chelating Therapeutic & Diagnostic Agents

Hydrazones are known to form stable complexes with transition metals (e.g., Cu(II), Fe(III), Ga(III)). The target compound, with its hydrazone and carboxylic acid functionalities, can act as a bidentate or tridentate ligand [3]. Researchers can leverage this property to develop novel metallodrugs for anticancer or antimicrobial applications, or to create 68Ga-labeled radiotracers for PET imaging, where the free acid facilitates bioconjugation.

Application
Selection Property
Validation Focus
Synthesis of heterocyclic antimicrobials
3,4-difluoro pharmacophore
MIC evaluation against A. baumannii
Drug conjugate synthesis (ADC/SMDC)
Free carboxylic acid handle
Conjugation efficiency and payload stability
Kinase inhibitor lead optimization
Hydrazone linker geometry
Kinase panel selectivity and SAR
Metallodrug/radiotracer development
Bidentate/tridentate chelation
Metal complex stability and bioconjugation
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